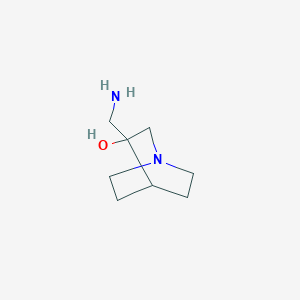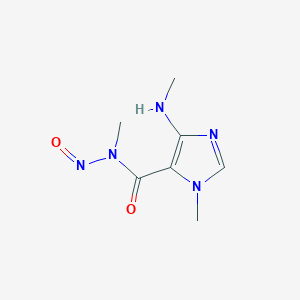
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMNM, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of DMNM is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMNM has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. In addition, DMNM has been found to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
DMNM has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the regulation of neurotransmitters. DMNM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and G2/M cell cycle arrest. DMNM has been found to have no significant toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMNM has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth, and it has been used in the development of new anticancer drugs. DMNM has also been used in the study of protein-protein interactions and the identification of new drug targets. However, DMNM has some limitations for lab experiments. It is a highly reactive compound and requires careful handling. DMNM is also not soluble in water, which can limit its use in some experiments.
Orientations Futures
DMNM has several potential future directions for scientific research. One of the significant areas of research is in the development of new anticancer drugs. DMNM has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the regulation of neurotransmitters. Therefore, DMNM may have potential applications in the treatment of neurological disorders. DMNM has also been used in the study of protein-protein interactions and the identification of new drug targets. Future research may focus on the identification of new drug targets using DMNM.
Méthodes De Synthèse
DMNM can be synthesized using different methods, including the reaction of 4-dimethylamino-1-nitrosopyridinium tetrafluoroborate with 1H-imidazole-5-carboxamide. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-dimethylamino-1-nitrosopyridinium tetrafluoroborate with 1H-imidazole-5-carboxylic acid followed by the reduction of the resulting nitroso compound.
Applications De Recherche Scientifique
DMNM has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of DMNM is in the field of cancer research. DMNM has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been used in the development of new anticancer drugs. DMNM has also been used in the study of protein-protein interactions and the identification of new drug targets.
Propriétés
Numéro CAS |
145439-03-8 |
|---|---|
Nom du produit |
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso- |
Formule moléculaire |
C7H11N5O2 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
N,3-dimethyl-5-(methylamino)-N-nitrosoimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N5O2/c1-8-6-5(11(2)4-9-6)7(13)12(3)10-14/h4,8H,1-3H3 |
Clé InChI |
PVKHZNDLTCEMLZ-UHFFFAOYSA-N |
SMILES |
CNC1=C(N(C=N1)C)C(=O)N(C)N=O |
SMILES canonique |
CNC1=C(N(C=N1)C)C(=O)N(C)N=O |
Autres numéros CAS |
145439-03-8 |
Synonymes |
MONONITROSAMIDOCAFFEIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



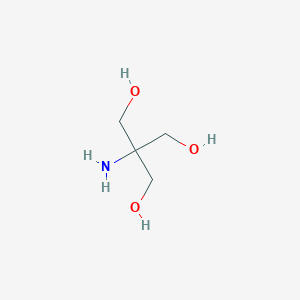

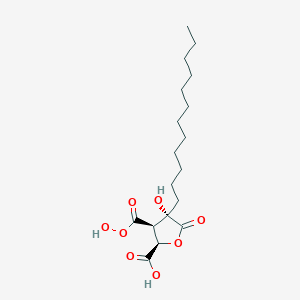
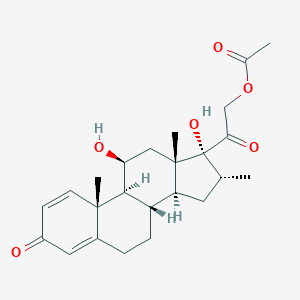
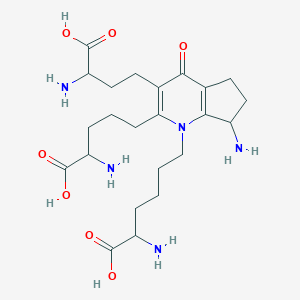
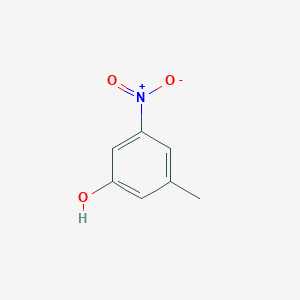
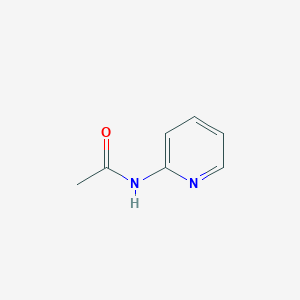
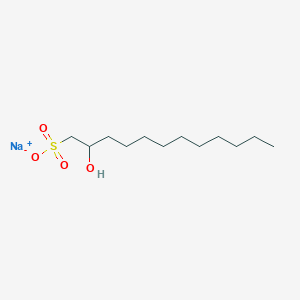
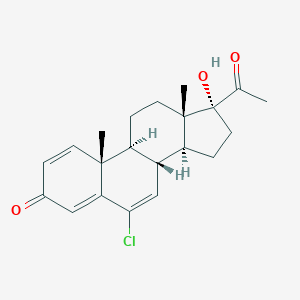
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)
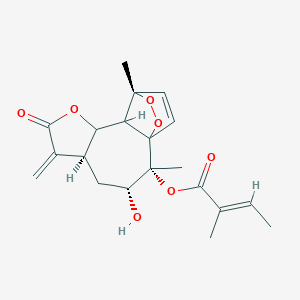
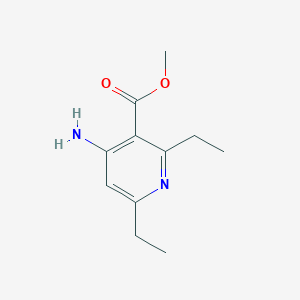
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
